Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol. This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate typically involves the reaction of p-tolylthiol with ethyl 4-acetylpiperazine-1-carboxylate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, leading to modulation of their activity . The thioether group may also play a role in the compound’s biological activity by undergoing metabolic transformations .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-(phenylthio)acetyl)piperazine-1-carboxylate
- Ethyl 4-(2-(benzylthio)acetyl)piperazine-1-carboxylate
- Ethyl 4-(2-(methylthio)acetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-(p-tolylthio)acetyl)piperazine-1-carboxylate is unique due to the presence of the p-tolylthio group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-3-21-16(20)18-10-8-17(9-11-18)15(19)12-22-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKODBKCEBXTVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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